Cas no 107323-80-8 (1-Chloro-5-methylhexan-2-ol)

1-Chloro-5-methylhexan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-5-methylhexan-2-ol
- 107323-80-8
- AKOS006387785
- 1-chloro-5-methylhexan-2-ol
- HEA32380
- EN300-191975
-
- インチ: InChI=1S/C7H15ClO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3
- InChIKey: UIGDANNMZNVMNX-UHFFFAOYSA-N
計算された属性
- 精确分子量: 150.0811428g/mol
- 同位素质量: 150.0811428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 63.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 2.2
1-Chloro-5-methylhexan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM405363-250mg |
1-Chloro-5-methylhexan-2-ol |
107323-80-8 | 95%+ | 250mg |
$353 | 2023-02-03 | |
TRC | C372068-10mg |
1-Chloro-5-methylhexan-2-ol |
107323-80-8 | 10mg |
$ 50.00 | 2022-04-01 | ||
Enamine | EN300-191975-10.0g |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 10g |
$3191.0 | 2023-06-03 | |
Enamine | EN300-191975-2.5g |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 2.5g |
$1454.0 | 2023-09-17 | |
Enamine | EN300-191975-0.5g |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 0.5g |
$579.0 | 2023-09-17 | |
A2B Chem LLC | AW14272-500mg |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 500mg |
$645.00 | 2024-04-20 | |
A2B Chem LLC | AW14272-1g |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 1g |
$818.00 | 2024-04-20 | |
Aaron | AR01BHE4-1g |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 1g |
$1047.00 | 2025-02-09 | |
Aaron | AR01BHE4-5g |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 5g |
$2984.00 | 2023-12-16 | |
Aaron | AR01BHE4-10g |
1-chloro-5-methylhexan-2-ol |
107323-80-8 | 95% | 10g |
$4413.00 | 2023-12-16 |
1-Chloro-5-methylhexan-2-ol 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
8. Back matter
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1-Chloro-5-methylhexan-2-olに関する追加情報
Comprehensive Analysis of 1-Chloro-5-methylhexan-2-ol (CAS No. 107323-80-8): Properties, Applications, and Industry Trends
1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) is a versatile organic compound with a molecular formula of C7H15ClO. This halogenated alcohol has garnered significant attention in pharmaceutical intermediates, fragrance synthesis, and specialty chemical manufacturing due to its unique structural features. The compound's chloro and hydroxyl functional groups enable diverse reactivity, making it valuable for nucleophilic substitution reactions and esterification processes. Recent studies highlight its potential as a building block for bioactive molecules, aligning with the growing demand for sustainable chiral compounds in drug development.
In the context of green chemistry trends, researchers are exploring 1-Chloro-5-methylhexan-2-ol as a precursor for biodegradable surfactants. Its branched-chain structure (evident in the "5-methylhexan" moiety) contributes to improved solubility profiles compared to linear analogs. The compound's CAS 107323-80-8 registry entry confirms a purity standard of ≥95% in commercial samples, with characteristic boiling points between 195-205°C. Analytical techniques like GC-MS and NMR are crucial for verifying the identity of this substance, particularly given its structural similarity to other chlorinated alcohols in the C7 family.
The fragrance industry utilizes 1-Chloro-5-methylhexan-2-ol derivatives for woody-amber olfactory notes, capitalizing on its ability to form stable acetates and ethers. This application aligns with consumer preferences for long-lasting perfumes and eco-friendly fixatives. Patent databases reveal innovative uses in flavor encapsulation systems, where the compound's moderate polarity enhances compatibility with both hydrophilic and lipophilic matrices—a critical factor for functional food additives.
From a synthetic chemistry perspective, CAS 107323-80-8 demonstrates remarkable utility in asymmetric synthesis. The chiral center at the 2-ol position allows for diastereoselective transformations, meeting pharmaceutical industry requirements for enantiomerically pure intermediates. Recent publications describe its role in constructing heterocyclic scaffolds for kinase inhibitors, reflecting broader trends in targeted cancer therapies. Storage recommendations typically suggest inert atmospheres at 2-8°C to preserve the compound's stability, with particular attention to moisture-sensitive characteristics.
Industrial scale production of 1-Chloro-5-methylhexan-2-ol often involves catalytic hydrogenation of corresponding ketone precursors, with process optimization focusing on atom economy and waste reduction. Regulatory compliance data indicates favorable environmental profiles for this substance under OECD guidelines, though proper handling protocols remain essential due to its halogenated nature. The compound's logP value of 2.1 suggests balanced lipophilicity, explaining its growing adoption in transdermal drug delivery research.
Emerging applications include use in polyurethane modifiers, where the chloroalcohol functionality enables crosslinking reactions that enhance material toughness. This aligns with automotive and aerospace industry demands for lightweight, high-performance polymers. Analytical challenges associated with 107323-80-8 typically involve distinguishing stereoisomers, with chiral HPLC methods proving most effective for quality control purposes.
Market analysis indicates steady growth for chloro-alcohol intermediates, driven by Asia-Pacific pharmaceutical manufacturing expansion. The compound's cost-performance ratio compared to alternative building blocks contributes to its commercial viability. Technical literature emphasizes the importance of rigorous impurity profiling, particularly for residual solvents that may affect downstream reactions in multi-step syntheses.
Future research directions may explore enzymatic resolutions of 1-Chloro-5-methylhexan-2-ol racemates, potentially reducing energy consumption in chiral separation processes. The compound's molecular architecture continues to inspire novel synthetic methodologies, particularly in C-C bond formation strategies that minimize heavy metal catalysts. These developments position CAS 107323-80-8 as a compound of enduring relevance in advanced organic synthesis.
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